

Introduction: The Versatile N-(3-cyanophenyl)benzamide Scaffold

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Compound of Interest

Compound Name: *N*-(3-cyanophenyl)benzamide

CAS No.: 141990-91-2

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The **N-(3-cyanophenyl)benzamide** core is a privileged scaffold in modern medicinal chemistry and materials science. Its structure, characterized by a central amide linkage connecting a benzoyl group to a 3-cyanophenyl ring, offers a unique combination of rigidity and conformational flexibility. The cyano (C≡N) group, a potent hydrogen bond acceptor and a bioisostere for various functional groups, along with the two aromatic rings, provides multiple points for synthetic modification. This allows for the fine-tuning of physicochemical properties and biological activity, making its derivatives potent and selective modulators of various biological targets.[1] This guide provides a comprehensive overview of the synthesis, characterization, structure-activity relationships (SAR), and applications of this important class of compounds, with a focus on their role in drug discovery.

PART 1: Synthesis and Characterization

Core Synthesis: Amide Bond Formation

The foundational synthesis of **N-(3-cyanophenyl)benzamide** and its analogs typically involves the formation of an amide bond between a benzoic acid derivative and 3-aminobenzonitrile. The most common and direct method is the acylation of 3-aminobenzonitrile with a substituted benzoyl chloride.

Experimental Protocol: Synthesis of N-(3-cyanophenyl)benzamide

This protocol describes a standard laboratory procedure for the synthesis of the parent compound.

Materials:

- 3-aminobenzonitrile
- Benzoyl chloride
- Pyridine (or another suitable base like triethylamine)
- Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware, magnetic stirrer, and fume hood

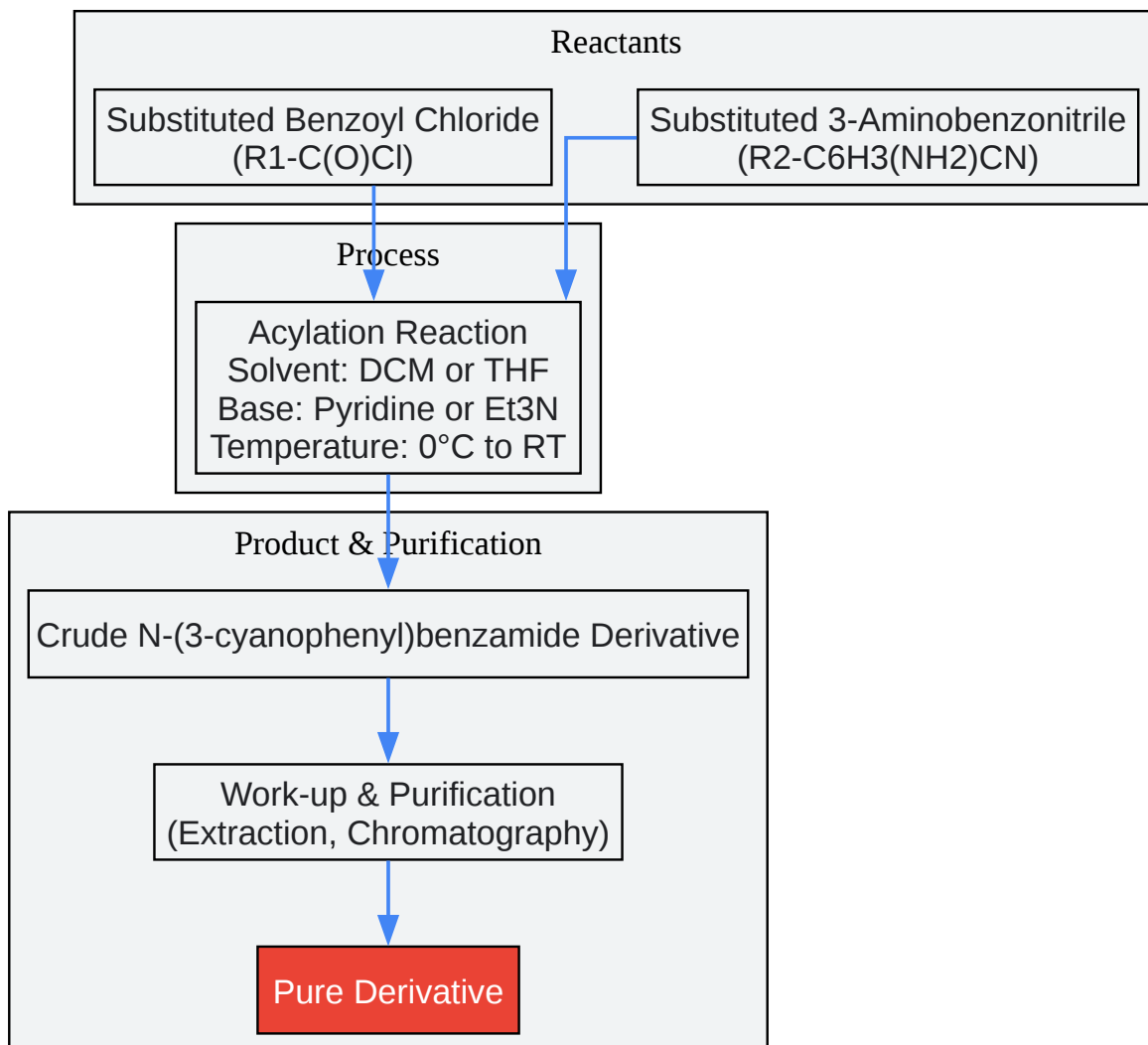
Step-by-Step Methodology:

- **Reaction Setup:** In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-aminobenzonitrile (1.0 eq) in anhydrous DCM. Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
- **Acylation:** While stirring, add benzoyl chloride (1.1 eq) dropwise to the cooled solution.
Causality Note: The reaction is performed at 0°C to control the exothermic nature of the acylation and minimize side reactions. Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Quench the reaction by adding 1 M HCl to neutralize excess pyridine. Transfer the mixture to a separatory funnel and extract the organic layer.
- **Purification:** Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- **Final Product:** The resulting crude solid can be further purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield pure **N-(3-cyanophenyl)benzamide**.^[2]

Synthetic Workflow Diagram

The following diagram illustrates the general synthetic pathway for **N-(3-cyanophenyl)benzamide** derivatives.



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Caption: General workflow for the synthesis of **N-(3-cyanophenyl)benzamide** derivatives.

Characterization

The structural integrity of synthesized derivatives is confirmed using a suite of spectroscopic techniques:

- ^1H and ^{13}C NMR: Provides detailed information about the proton and carbon framework, confirming the connectivity of atoms and the positions of substituents on the aromatic rings.

[3][4]

- Infrared (IR) Spectroscopy: Used to identify key functional groups. Characteristic peaks include the N-H stretch (around 3300 cm^{-1}), the C=O stretch of the amide (around 1650 cm^{-1}), and the C≡N stretch of the cyano group (around 2230 cm^{-1}).^[5]
- Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that help confirm the structure.^{[2][3]}

PART 2: Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of **N-(3-cyanophenyl)benzamide** have demonstrated a wide range of biological activities, primarily by acting as potent inhibitors of various enzymes or modulators of cell surface receptors.

Key Therapeutic Areas

- Enzyme Inhibition: This is the most widely explored application. Derivatives have been developed as inhibitors for histone deacetylases (HDACs), xanthine oxidase (XO), tyrosine kinases, and cathepsins.^{[5][6][7][8][9]} The core scaffold serves as a template to position functional groups that interact with the active site of the target enzyme.
- Antiprotozoal Agents: Certain analogs have shown significant activity against kinetoplastid parasites like *Trypanosoma brucei*, the causative agent of sleeping sickness, by targeting the parasite's DNA.^[10]
- Receptor Modulation: Benzamide analogs have been identified as negative allosteric modulators (NAMs) of neuronal nicotinic receptors (nAChRs) and as ligands for the Sigma-1 receptor, highlighting their potential in treating neurological disorders.^{[11][12]}
- Antiviral Activity: Novel derivatives have emerged as inhibitors of Enterovirus 71 (EV71), a significant pathogen causing hand, foot, and mouth disease.^[13]

Quantitative Overview of Biological Activity

The following table summarizes the inhibitory activity of selected **N-(3-cyanophenyl)benzamide** analogs against various biological targets.

Compound Class	Derivative/Analog	Target	Activity (IC ₅₀)	Reference
Sigma-1 Receptor Ligands	N-(3-chlorobenzyl) derivative	Sigma-1 Receptor	Ki = 0.6 nM	[11]
	N-(3-cyanobenzyl) derivative	Sigma-1 Receptor	Ki = 5.6 nM	[11]
Xanthine Oxidase Inhibitors	Imidazole-carboxamide analog	Xanthine Oxidase	0.028 μM	[9]
nAChR Modulators	4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide	α4β2 nAChR	6.0 μM	[12]
Antiviral Agents	3-amino-N-(4-bromophenyl)-4-methoxybenzamide	Enterovirus 71	5.7 - 12 μM	[13]
Tyrosine Kinase Inhibitors	4-(aminomethyl)benzamide derivative	K562 cell line	3.6 μM	[8]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For the **N-(3-cyanophenyl)benzamide** scaffold, several key relationships have been established.

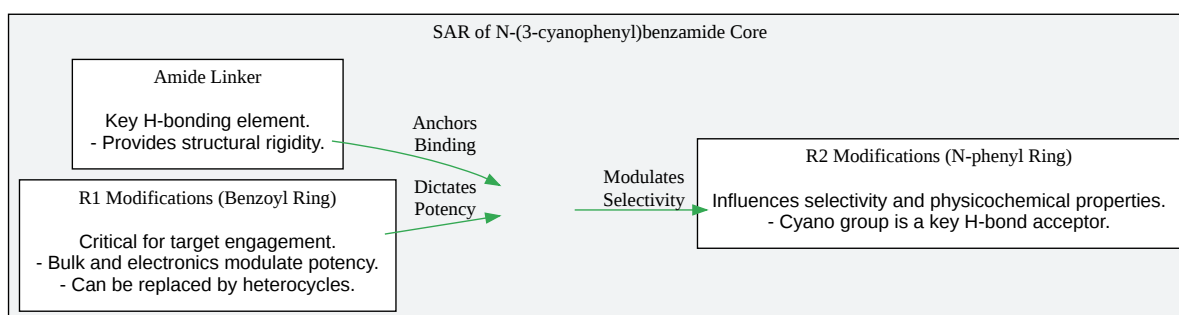
- **Substitutions on the N-phenyl Ring:** The electronic nature and position of substituents on the N-phenyl (cyanophenyl) ring significantly impact potency and selectivity. For Sigma-1

receptor ligands, electron-withdrawing groups like chloro and cyano at the meta or para position of the benzyl group (in N-benzylbenzamide analogs) maintained high affinity.[11] In contrast, for some enzyme inhibitors, substitutions on the cyanophenyl ring are less tolerated.

- **Substitutions on the Benzoyl Ring:** This ring is a primary site for modification to enhance target engagement. For many enzyme inhibitors, specific substitutions are required to interact with key residues in the binding pocket. For example, in a series of xanthine oxidase inhibitors, an imidazole-4-carboxamide moiety replacing the benzoyl group was found to be highly potent.[9]
- **The Amide Linker:** The amide bond itself is a critical pharmacophoric element, often forming key hydrogen bonds with the target protein. Its relative rigidity helps to orient the two aromatic rings in a defined conformation.

SAR Visualization

This diagram illustrates the key modification points on the core scaffold and their general impact on activity.



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Caption: Key structure-activity relationship points on the core scaffold.

PART 3: In-Depth Focus: Benzamide-based Kinase Inhibitors

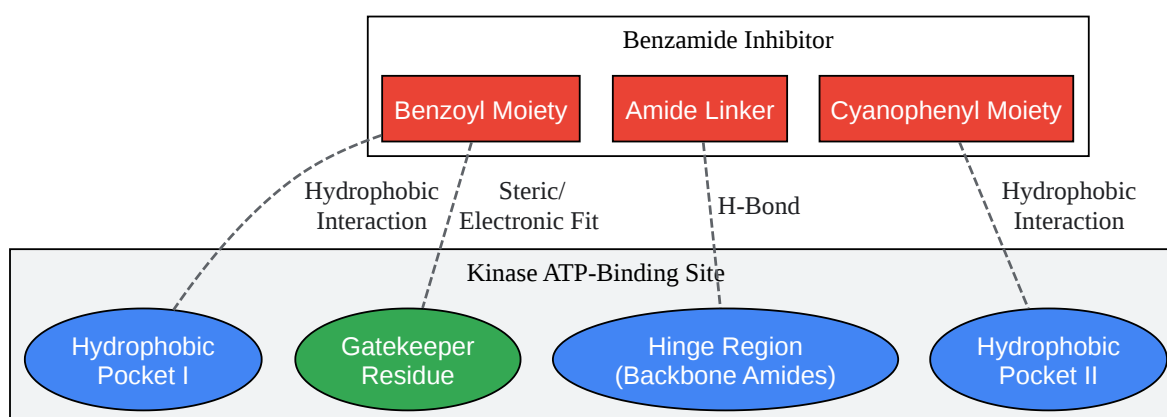
Mechanism of Action

Many N-phenylbenzamide derivatives function as Type I or Type II kinase inhibitors. They typically occupy the ATP-binding pocket of the kinase domain. The mechanism involves:

- **Hinge Binding:** The amide linker or a nearby heterocycle forms one or more hydrogen bonds with the "hinge" region of the kinase, a critical interaction that anchors the inhibitor.
- **Hydrophobic Pockets:** The benzoyl and cyanophenyl rings occupy adjacent hydrophobic pockets within the active site.
- **Gatekeeper Interaction:** Substituents on the rings can be tailored to interact with the "gatekeeper" residue, a key determinant of inhibitor selectivity across the kinome.

Binding Mode Diagram

The following diagram conceptualizes the binding of a generic benzamide inhibitor within a kinase ATP pocket.



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Caption: Conceptual binding mode of a benzamide derivative in a kinase active site.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the IC_{50} value of a synthesized compound.

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate peptide by the target kinase. A lower signal indicates less ATP consumption and therefore greater inhibition.

Materials:

- Target kinase enzyme
- Biotinylated substrate peptide
- ATP
- Synthesized inhibitor compound (dissolved in DMSO)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™)
- 384-well microplate
- Plate reader capable of luminescence or TR-FRET detection

Step-by-Step Methodology:

- **Compound Plating:** Create a serial dilution of the inhibitor compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
- **Enzyme/Substrate Addition:** Prepare a master mix of the kinase and substrate peptide in the assay buffer. Add this mix to all wells containing the test compound.

- **Reaction Initiation:** Prepare a solution of ATP in the assay buffer. Add the ATP solution to all wells to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). **Trustworthiness Note:** The concentrations of enzyme, substrate, and ATP should be optimized beforehand, typically with ATP at its K_m value, to ensure the assay is sensitive and reproducible.
- **Detection:** Stop the kinase reaction by adding the detection reagent as per the manufacturer's instructions. This reagent typically converts the remaining ATP into a detectable signal (e.g., luminescence). Incubate as required.
- **Data Acquisition:** Read the plate using a compatible plate reader.
- **Data Analysis:** Convert the raw signal to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC_{50} value.

Conclusion and Future Perspectives

The **N-(3-cyanophenyl)benzamide** scaffold has proven to be a remarkably fruitful starting point for the development of bioactive molecules. Its synthetic tractability and the diverse biological activities of its derivatives underscore its importance in drug discovery.^{[2][7]} Future research will likely focus on several key areas:

- **Target Selectivity:** Designing new analogs with improved selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.
- **Novel Biological Targets:** Exploring the activity of this compound class against emerging therapeutic targets.
- **Covalent Inhibition:** Incorporating reactive groups (warheads) into the scaffold to achieve covalent, irreversible inhibition of target proteins, a strategy that can lead to increased potency and duration of action.
- **Advanced Analogs:** Moving beyond simple substitutions to include more complex heterocyclic systems and bioisosteric replacements for the cyano and amide groups to explore new chemical space and intellectual property.

This versatile core structure will undoubtedly continue to be a valuable tool for researchers and scientists in the ongoing quest for novel therapeutics.

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